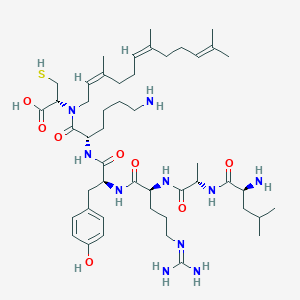![molecular formula C23H29N3O3 B236948 Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate, also known as MEH-PPV, is a conjugated polymer with unique optical and electronic properties. It has been extensively studied for its potential use in optoelectronic devices, such as organic solar cells, light-emitting diodes, and field-effect transistors. In
Mécanisme D'action
The mechanism of action of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in optoelectronic devices involves the absorption of light, generation of excitons, and separation of charge carriers. When Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate absorbs light, it generates excitons, which are electron-hole pairs. These excitons can then be separated into free charge carriers, which can be collected as current in a device.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate. However, some studies have suggested that Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate may have antioxidant properties and could potentially be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in optoelectronic devices is its high absorption coefficient, which allows for efficient conversion of light into electrical energy. Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate also has high charge carrier mobility and efficient energy transfer, which can improve device performance. However, Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate can be difficult to process and has poor stability, which can limit its application in some devices.
Orientations Futures
There are several future directions for research on Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate. One area of focus is improving the stability and processability of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate to expand its application in optoelectronic devices. Another area of research is exploring the potential use of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in biological imaging and sensing. Additionally, there is potential for using Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in the development of new materials for energy storage and conversion.
Méthodes De Synthèse
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate can be synthesized through a variety of methods, including Suzuki coupling, Stille coupling, and Grignard metathesis. One commonly used method involves the reaction of 2,5-dibromo-3-ethylthiophene with 4-ethylbenzoyl chloride in the presence of a palladium catalyst, followed by the reaction with 4-(4-ethylpiperazin-1-yl)aniline in the presence of potassium carbonate. The resulting product is then treated with methyl iodide to obtain Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate.
Applications De Recherche Scientifique
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential use in optoelectronic devices. Its unique optical and electronic properties, including high absorption coefficient, high charge carrier mobility, and efficient energy transfer, make it a promising material for organic solar cells, light-emitting diodes, and field-effect transistors. Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has also been used as a fluorescent probe for biological imaging and sensing.
Propriétés
Nom du produit |
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
|---|---|
Formule moléculaire |
C23H29N3O3 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H29N3O3/c1-4-17-6-8-18(9-7-17)22(27)24-20-16-19(23(28)29-3)10-11-21(20)26-14-12-25(5-2)13-15-26/h6-11,16H,4-5,12-15H2,1-3H3,(H,24,27) |
Clé InChI |
BGLGASAVCRNWHN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)




![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)